2-(benzylsulfanyl)-N,N-diphenylacetamide
Description
2-(Benzylsulfanyl)-N,N-diphenylacetamide is a sulfur-containing acetamide derivative characterized by a benzylsulfanyl (-S-CH₂-C₆H₅) group attached to the α-carbon of the N,N-diphenylacetamide scaffold. Its molecular formula is C₂₁H₁₉NOS, with a molecular weight of 333.45 g/mol (calculated). The compound is synthesized via alkylation reactions, such as the benzylation of N-substituted 2-phenylacetamides using benzyl chloride under phase-transfer catalysis (PTC) conditions . Key physicochemical properties include a high logP value (~4.08), indicating significant lipophilicity, and a polar surface area of ~24.4 Ų, which influences solubility and bioavailability .
Properties
Molecular Formula |
C21H19NOS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H19NOS/c23-21(17-24-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
OJSBERFEMPVYCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(benzylsulfanyl)-N,N-diphenylacetamide with structurally related compounds, focusing on substituent variations and their impact on properties:
Key Observations :
- Lipophilicity: The benzylsulfanyl group significantly increases logP compared to the parent N,N-diphenylacetamide (4.08 vs.
- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butylsulfamoyl in ) may hinder reactivity or binding in biological systems, while electron-withdrawing groups (e.g., pyridinyl in ) could alter electronic distribution and oxidation behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
